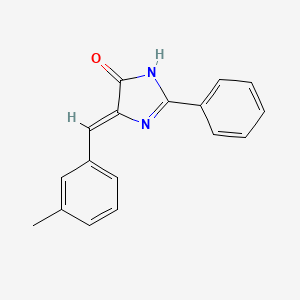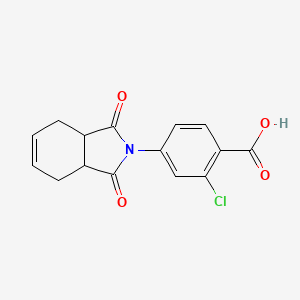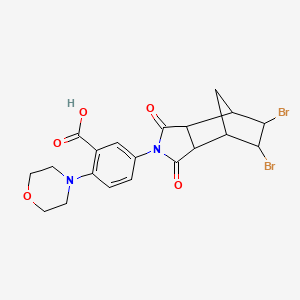![molecular formula C22H22N4O6S B11080544 1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-nitrophenyl)piperidine-4-carboxamide](/img/structure/B11080544.png)
1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-nitrophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-nitrophenyl)piperidine-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a quinoline moiety, a sulfonyl group, and a piperidine ring. It is often utilized in various fields such as chemistry, biology, and medicine due to its distinctive chemical properties .
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and high functional group tolerance. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-nitrophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: This process involves the removal of oxygen or the addition of hydrogen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-nitrophenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying various biological processes.
Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-nitrophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as derivatives of quinoline and piperidine. Some similar compounds include:
- 2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones
- Pyrrolidine sulfonamides
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H22N4O6S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-(8-methoxyquinolin-5-yl)sulfonyl-N-(4-nitrophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H22N4O6S/c1-32-19-8-9-20(18-3-2-12-23-21(18)19)33(30,31)25-13-10-15(11-14-25)22(27)24-16-4-6-17(7-5-16)26(28)29/h2-9,12,15H,10-11,13-14H2,1H3,(H,24,27) |
InChI Key |
HQCJTJDUOVXFPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide](/img/structure/B11080464.png)
![N-(4-{[4-(quinolin-2-yl)piperazin-1-yl]methyl}phenyl)acetamide](/img/structure/B11080482.png)

![4-({[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11080504.png)
![N-{2-[(butylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide](/img/structure/B11080505.png)
![6'-(Allyloxy)-4A'-[2,4-bis(allyloxy)phenyl]-1',2',3',4',4A',9A'-hexahydrospiro[cyclohexane-1,9'-xanthene]](/img/structure/B11080508.png)

![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11080512.png)
![3-Amino-N~2~-(3-quinolyl)-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11080513.png)
![(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]ethanimidamide](/img/structure/B11080520.png)
![3-Chloro-3-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile](/img/structure/B11080538.png)


![6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11080554.png)
